molecular formula C22H25N3O4 B4332292 N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide

N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide

Cat. No. B4332292
M. Wt: 395.5 g/mol
InChI Key: VVQGQKAJYFPTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide, also known as BDB, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BDB is a derivative of the chemical compound MDMA, commonly known as ecstasy. However, unlike MDMA, BDB does not have psychoactive effects and is not used recreationally. In

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide is not yet fully understood. However, it is believed that N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide acts on the serotonergic system by increasing the release of serotonin and inhibiting its reuptake. This leads to an increase in the levels of serotonin in the brain, which can have neuroprotective effects and enhance neuronal survival.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has been shown to have a range of biochemical and physiological effects. Research has shown that N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide can increase the levels of BDNF, which plays a crucial role in the growth and survival of neurons. N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has also been shown to increase the levels of dopamine and norepinephrine, two neurotransmitters that play a role in mood regulation. Additionally, N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has been shown to have anti-inflammatory effects and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide in lab experiments is its neuroprotective effects and potential therapeutic applications in the field of neuroscience. Additionally, N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide does not have psychoactive effects and is not used recreationally, making it a safer alternative to MDMA. However, one limitation of using N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

For research on N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide include its potential use in the treatment of neurodegenerative diseases and the development of new drugs based on its structure.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has been studied for its potential therapeutic applications in the field of neuroscience. Research has shown that N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has neuroprotective effects and can enhance neuronal survival. Additionally, N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-21(22(27)24-18-8-9-19-20(12-18)29-15-28-19)23-13-16-4-6-17(7-5-16)14-25-10-2-1-3-11-25/h4-9,12H,1-3,10-11,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQGQKAJYFPTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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